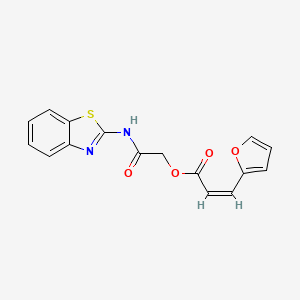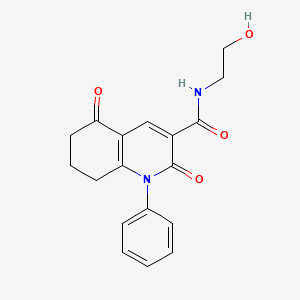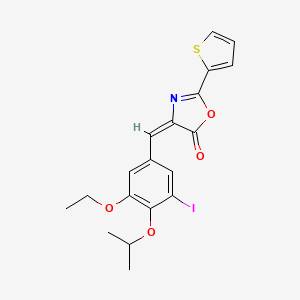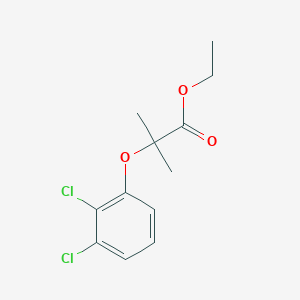![molecular formula C14H12N2O3 B4780420 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
Vue d'ensemble
Description
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide, also known as FOPB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of benzamides, which are known to have various biological activities. FOPB has been found to have potential therapeutic applications due to its ability to modulate specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide is not fully understood. However, it has been proposed that this compound targets specific signaling pathways involved in cancer cell growth and angiogenesis. This compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has been found to have low toxicity and is well tolerated by animals, making it a potential candidate for in vivo studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. This compound also has limited stability in solution, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide. One direction is to further investigate the mechanism of action of this compound and its interaction with specific signaling pathways. Another direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. The combination of this compound with other chemotherapeutic agents could be investigated to enhance its efficacy. In addition, the development of this compound derivatives with improved solubility and stability could expand its potential applications.
Conclusion
In summary, this compound is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it an attractive candidate for cancer treatment. The synthesis method of this compound has been optimized to achieve high yield and purity. The mechanism of action of this compound is not fully understood, but it has been shown to target specific signaling pathways involved in cancer cell growth and angiogenesis. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could further elucidate its potential therapeutic applications and expand its potential use in cancer treatment.
Applications De Recherche Scientifique
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to suppress tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound has been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-14(18)10-4-1-2-5-11(10)16-8-7-12(17)13-6-3-9-19-13/h1-9,16H,(H2,15,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVKCLFCPQJQH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4780344.png)
![3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4780348.png)
![ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4780353.png)
![({5-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B4780360.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780417.png)



![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4780430.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)